![molecular formula C7H6BrN3 B024752 6-ブロモ-3-メチル-[1,2,4]トリアゾロ[4,3-a]ピリジン CAS No. 108281-78-3](/img/structure/B24752.png)

6-ブロモ-3-メチル-[1,2,4]トリアゾロ[4,3-a]ピリジン

説明

Synthesis Analysis

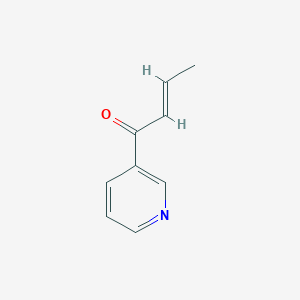

The synthesis of triazolopyridines, including compounds similar to 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine, often involves palladium-catalyzed reactions or metal-free oxidative N-N bond formation methods. For example, an efficient synthesis method for [1,2,4]triazolo[4,3-a]pyridines was demonstrated using palladium-catalyzed chemoselective monoarylation of hydrazides, followed by dehydration under microwave irradiation (Reichelt et al., 2010). Another approach involves metal-free synthesis via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, offering a convenient route for constructing the triazolopyridine skeleton (Zheng et al., 2014).

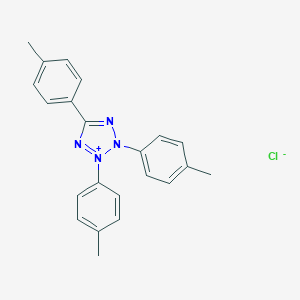

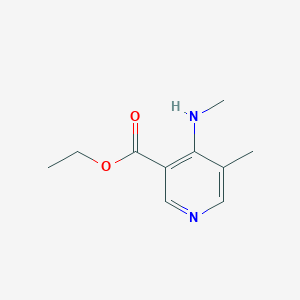

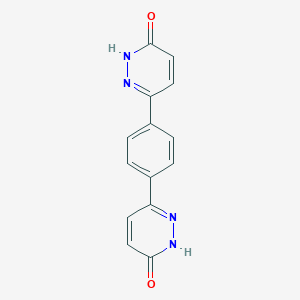

Molecular Structure Analysis

The molecular structure of triazolopyridines, including variants of the 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine, has been elucidated using X-ray diffraction techniques. These compounds often crystallize in monoclinic space groups, with detailed analysis revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions that contribute to their stability and reactivity (El-Kurdi et al., 2021).

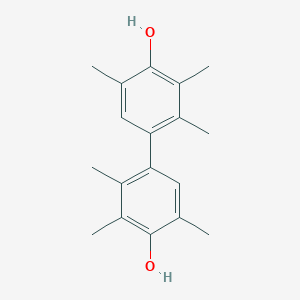

Chemical Reactions and Properties

Triazolopyridines undergo various chemical reactions, including cyclizations and substitutions, which allow for the diversification of their structure and the introduction of functional groups. For instance, the acylation of heteroaromatic amines has been employed to synthesize new derivatives of triazolopyridines, demonstrating the versatility of these compounds in organic synthesis (Ibrahim et al., 2011).

Physical Properties Analysis

The physical properties of triazolopyridines, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. Detailed crystallographic analysis provides insights into their crystalline forms, which can affect their physical stability and reactivity.

Chemical Properties Analysis

The chemical properties of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine and related compounds include their reactivity towards various chemical reagents, their potential as intermediates in the synthesis of more complex molecules, and their electrochemical properties, which are of interest for developing new materials with specific electronic characteristics (Tan et al., 2007).

科学的研究の応用

化学合成

“6-ブロモ-3-メチル-[1,2,4]トリアゾロ[4,3-a]ピリジン”は、化学合成の分野で使用されています . これは、シグマアルドリッチが提供する一連の独自の化学物質の一部である、ユニークな化学物質です . これは、さまざまな化学反応で使用されており、その特性により、化学合成の分野で貴重な化合物となっています .

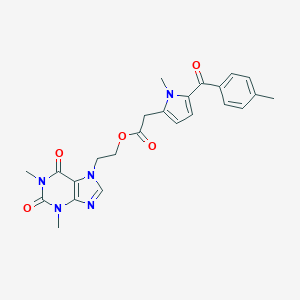

マイクロ波支援合成

この化合物は、マイクロ波支援による触媒なしの1,2,4-トリアゾロ[1,5-a]ピリジンの合成に使用されてきました . この方法は、エナミノニトリルとベンゾヒドラジドの使用、ニトリルとの求核付加に続くトランスアミド化機構、およびその後の縮合を含む、短い反応時間で目的化合物を生成します .

抗菌活性

“6-ブロモ-3-メチル-[1,2,4]トリアゾロ[4,3-a]ピリジン”から合成できるトリアゾロ[4,3-a]ピラジン誘導体は、抗菌活性を示すことが明らかになりました . これらの化合物は、マイクロブロス希釈法を使用して試験されており、黄色ブドウ球菌(S. aureus)および大腸菌(E. coli)株に対する最小発育阻止濃度(MIC)が得られました .

生物学的評価

この化合物は、他の化合物の生物学的評価に使用されてきました . これらの評価の結果は、特定のソフトウェアを使用して計算される阻害率またはIC50(半数最大阻害濃度)として表されます .

阻害効果

“6-ブロモ-3-メチル-[1,2,4]トリアゾロ[4,3-a]ピリジン”から合成された新規化合物は、良好な阻害効果を示しました

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to target c-met/vegfr-2 kinases , which play a crucial role in cell growth and survival.

Mode of Action

For instance, similar compounds have been found to inhibit kinase activity, thereby affecting cell growth and survival .

Result of Action

Similar compounds have shown cytotoxic activities against certain cancer cell lines , suggesting potential antiproliferative effects.

特性

IUPAC Name |

6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-9-10-7-3-2-6(8)4-11(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJJGTRYJKBHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590250 | |

| Record name | 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108281-78-3 | |

| Record name | 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)